1-(4-Bromo-2-fluorobenzyl)piperazine

Catalog No.
S1898024
CAS No.
870703-75-6
M.F
C11H14BrFN2
M. Wt
273.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2-fluorobenzyl)piperazine

CAS Number

870703-75-6

Product Name

1-(4-Bromo-2-fluorobenzyl)piperazine

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperazine

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

InChI

InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

NRCBEINBLSTDHM-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Br)F

Limited Availability of Information:

Potential Areas of Investigation:

The structure of 1-(4-Bromo-2-fluorobenzyl)piperazine combines a piperazine ring, commonly found in bioactive molecules, with a fluorobenzyl group containing a bromine atom. This suggests potential investigations in areas like:

  • Medicinal Chemistry: The piperazine ring is present in many FDA-approved drugs, and fluorinated benzyl groups can influence a molecule's interaction with biological targets []. Research could explore if 1-(4-Bromo-2-fluorobenzyl)piperazine possesses any medicinal properties.
  • Material Science: Fluorine substitution can impact a molecule's physical and chemical properties. Studies might examine if 1-(4-Bromo-2-fluorobenzyl)piperazine has applications in material science due to its unique structure.

1-(4-Bromo-2-fluorobenzyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a 4-bromo-2-fluorobenzyl group. Its molecular formula is C11_{11}H14_{14}BrFN2_2, and it has a molecular weight of 273.14 g/mol. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Substitution Reactions: The bromine and fluorine atoms on the benzyl group are prone to nucleophilic substitution, allowing for various functional group modifications through reagents like sodium hydroxide or potassium carbonate.
  • Oxidation and Reduction: This compound can be oxidized using agents like potassium permanganate, yielding carboxylic acids, while reduction can be performed using sodium borohydride to produce alcohol derivatives.
  • Coupling Reactions: The piperazine ring can engage in coupling reactions with aryl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds.

The biological activity of 1-(4-Bromo-2-fluorobenzyl)piperazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique substitution pattern enhances its binding affinity, which can lead to modulation of enzyme activities. For example, it may inhibit specific enzyme functions by occupying active sites or altering receptor conformations, thereby influencing signaling pathways. This makes it a candidate for further investigation in drug development .

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperazine typically involves several steps:

  • Bromination and Fluorination: Starting from commercially available benzyl derivatives, bromination is performed using hydrogen bromide at elevated temperatures, followed by fluorination.
  • Formation of Piperazine Ring: The resultant bromo-fluoro benzyl derivative is then reacted with piperazine under controlled conditions. Solvents like ethanol are often employed along with catalysts to facilitate this reaction.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high purity .

1-(4-Bromo-2-fluorobenzyl)piperazine has several applications:

  • Pharmaceutical Research: It serves as a valuable intermediate in the synthesis of various bioactive compounds.
  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic uses, particularly in treating neurological disorders or as an anti-cancer agent.
  • Chemical Probes: It is utilized in research as a chemical probe to study receptor interactions and enzyme mechanisms .

Studies involving 1-(4-Bromo-2-fluorobenzyl)piperazine focus on its interactions with biological targets. In vitro assays have demonstrated its ability to bind to specific receptors and inhibit enzyme activities, which are critical for understanding its pharmacological profile. Such studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics .

Several compounds share structural similarities with 1-(4-Bromo-2-fluorobenzyl)piperazine, each offering unique properties:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-fluorobenzyl bromideBromine and fluorine substitutionPrecursor for synthesis; lacks piperazine ring
4-Bromo-2-fluorobenzyl alcoholHydroxyl group instead of piperazineDifferent reactivity; used in initial synthesis
1-(4-Bromo-2-fluorobenzyl)pyrazolePyrazole ring instead of piperazineDistinct reactivity profile due to pyrazole ring

The unique combination of the piperazine ring with the bromo and fluoro substituents distinguishes 1-(4-Bromo-2-fluorobenzyl)piperazine from these compounds, providing specific reactivity patterns and biological activities that are not present in its analogs .

XLogP3

1.9

Wikipedia

1-(4-Bromo-2-fluorobenzyl)piperazine

Dates

Modify: 2023-08-16

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